AH-8533

Description

Propriétés

IUPAC Name |

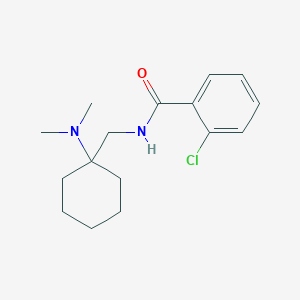

2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXNERUNUXHAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342410 | |

| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759397-79-0 | |

| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AH-8533: Unraveling the Mechanism of a Novel Synthetic Opioid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AH-8533 is identified as a synthetic opioid, a classification that strongly implies its mechanism of action involves interaction with the endogenous opioid system. While specific pharmacological data for this compound remains largely unavailable in public scientific literature, its categorization allows for a foundational understanding of its likely biological targets and signaling pathways. This guide synthesizes the available information and provides a generalized framework for the mechanism of action of synthetic opioids, which is presumed to encompass that of this compound.

Introduction

This compound has emerged in the landscape of novel psychoactive substances and is recognized as a synthetic opioid.[1][2][3][4][5][6][7] Its presence is noted in forensic and toxicological screenings, highlighting its relevance in the ongoing public health challenge posed by new synthetic drugs.[1][3][4][6][8][9] Despite its identification, a detailed public record of its pharmacological profile, including binding affinities and functional activities at opioid receptors, is not currently available. This document aims to provide an in-depth, albeit inferred, technical guide to the mechanism of action of this compound based on the well-established pharmacology of the opioid class.

Inferred Mechanism of Action: Opioid Receptor Agonism

As a synthetic opioid, this compound is presumed to act as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR), which is the principal target for most opioid analgesics and drugs of abuse. The general mechanism for opioids involves the activation of G-protein coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][9][10]

Signaling Pathway

The binding of an opioid agonist like this compound to the mu-opioid receptor initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors.

Caption: Inferred signaling pathway of this compound at the mu-opioid receptor.

This signaling cascade results in:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of cAMP.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. Additionally, Gβγ can inhibit voltage-gated calcium channels, reducing calcium influx.

The net effect of these actions is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P and glutamate, which are involved in pain transmission.

Quantitative Data

Currently, there is no publicly available quantitative data on the binding affinity (e.g., Ki, IC50) or functional potency and efficacy (e.g., EC50, Emax) of this compound at opioid or other receptors. The scientific community awaits such data to fully characterize the pharmacological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. However, standard methodologies for evaluating the mechanism of action of a novel opioid would include:

Radioligand Binding Assays

This experimental workflow is used to determine the binding affinity of a compound for a specific receptor.

Caption: Generalized workflow for a radioligand binding assay.

Functional Assays (e.g., cAMP Assay)

These assays measure the functional consequence of receptor binding, such as the inhibition of cAMP production.

Caption: Generalized workflow for a cAMP functional assay.

Conclusion

While this compound is confirmed as a synthetic opioid, a comprehensive understanding of its specific mechanism of action is hampered by the lack of detailed, publicly available scientific research. Based on its classification, it is highly probable that this compound functions as an agonist at opioid receptors, particularly the mu-opioid receptor, initiating downstream signaling cascades that lead to analgesia and other opioid-related effects. Further research, including binding and functional assays, is imperative to fully elucidate the pharmacological and toxicological profile of this novel synthetic opioid. The information and diagrams presented in this guide are based on the established principles of opioid pharmacology and serve as a foundational framework until specific data for this compound becomes available.

References

- 1. Novel synthetic opioids – toxicological aspects and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 6. academic.oup.com [academic.oup.com]

- 7. Opioid Receptor - 美国 InvivoChem 中文官网 [invivochem.cn]

- 8. soft.memberclicks.net [soft.memberclicks.net]

- 9. academic.oup.com [academic.oup.com]

- 10. comum.rcaap.pt [comum.rcaap.pt]

Synthesis and Characterization of AH-8533: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH-8533, chemically known as 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a synthetic opioid agent. This document provides a comprehensive overview of its synthesis, characterization, and putative pharmacological action. Due to the limited publicly available data specifically for this compound, this guide draws upon information from structurally related analogs, such as AH-7921 and U-47700, to present a probable synthetic route and mechanism of action. All available quantitative data is summarized, and detailed hypothetical experimental protocols are provided to guide research and development efforts.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | Analytical Report |

| Chemical Formula | C16H23ClN2O | Analytical Report |

| Molecular Weight | 294.82 g/mol | MedchemExpress |

| CAS Number | 759397-79-0 | MedchemExpress |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-((2-chlorobenzamido)methyl)cyclohexyl)-N,N-dimethylmethanaminium (this compound)

Step 1: Synthesis of 1-(dimethylamino)cyclohexane-1-carbonitrile (Intermediate)

-

To a solution of cyclohexanone (1 equivalent) in a mixture of ethanol and water, add dimethylamine hydrochloride (1 equivalent) and potassium cyanide (1 equivalent).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile intermediate.

-

Purify the intermediate by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-(dimethylamino)cyclohexane-1-carbonitrile intermediate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 2-chlorobenzoyl chloride (1 equivalent) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The characterization of this compound would involve a suite of analytical techniques to confirm its identity, purity, and structure. Based on an available analytical report, the following methods have been applied.

Analytical Data

| Analytical Technique | Data |

| GC-MS (EI ionization) | NFL GC-RT (min): 9,12. BP(1): 126; BP(2): 139,BP(3) :127, |

| FTIR-ATR | Direct measurement performed. |

Experimental Protocols: Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Agilent GC-MS system.

-

GC Method:

-

Injection Volume: 1 µL

-

Split Mode: 1:5

-

Injector Temperature: 280 °C

-

Transfer Line Temperature: 235 °C

-

-

MSD Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 280 °C

-

Quadrupole Temperature: 180 °C

-

Scan Range: m/z 50-550 amu

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Technique: Attenuated Total Reflectance (ATR)

-

Measurement: Direct measurement of the solid sample.

-

Typical Analysis: The resulting spectrum should be analyzed for characteristic vibrational frequencies corresponding to the functional groups present in this compound (e.g., C=O stretch of the amide, C-Cl stretch of the aromatic ring, C-N stretches).

Pharmacological Profile

This compound is classified as a synthetic opioid agent, suggesting its primary mechanism of action is through interaction with opioid receptors.

Mechanism of Action

As an opioid, this compound is presumed to be an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for µ-opioid receptor (MOR) agonists, the primary target for most opioid analgesics, involves:

-

Receptor Binding: this compound binds to the µ-opioid receptor.

-

G-Protein Activation: This binding event activates the inhibitory G-protein, Gi/o.

-

Downstream Signaling: The activated G-protein dissociates into Gαi/o and Gβγ subunits, which in turn modulate downstream effectors:

-

Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.

-

Inhibition of voltage-gated calcium channels, leading to a decrease in neurotransmitter release.

-

Pharmacological Profile of the Opioid Agent ZH853: An In-depth Technical Guide

Disclaimer: Initial inquiries for the pharmacological profile of "AH-8533" yielded no specific data. However, literature analysis revealed a closely related and extensively studied compound, ZH853 , a novel endomorphin analog. It is highly probable that "this compound" is a typographical error or an alternative designation for ZH853. This guide provides a comprehensive overview of the pharmacological properties of ZH853.

Executive Summary

ZH853 is a novel, potent, and highly selective µ-opioid receptor (MOR) agonist developed as an analog of the endogenous opioid peptide endomorphin-1. Preclinical studies demonstrate that ZH853 possesses a unique and highly favorable pharmacological profile compared to traditional opioids like morphine. It exhibits potent and long-lasting analgesic effects across multiple pain models, including neuropathic, inflammatory, and postoperative pain. Critically, ZH853 is associated with a significantly reduced side-effect profile, showing diminished abuse liability, respiratory depression, motor impairment, and tolerance development. A key differentiating feature of ZH853 is its lack of proinflammatory effects; unlike morphine, it does not induce glial activation in the central nervous system. This anti-inflammatory characteristic is linked to an accelerated recovery from pain and the prevention of latent sensitization, a state of masked pain that can contribute to the transition from acute to chronic pain.

Introduction

The opioid crisis, fueled by the severe side effects of conventional µ-opioid receptor (MOR) agonists like morphine, has created an urgent need for safer and more effective analgesics. Key limitations of current opioids include high abuse potential, life-threatening respiratory depression, the development of tolerance requiring dose escalation, and opioid-induced hyperalgesia. Furthermore, recent evidence indicates that morphine can induce neuroinflammation by activating glial cells, which paradoxically can prolong and exacerbate pain states.

ZH853 emerges from a class of endomorphin analogs designed to retain the potent analgesic properties of MOR activation while mitigating the detrimental side effects. As a specific MOR agonist, its mechanism of action is centered on the G-protein coupled receptor signaling cascade traditionally associated with analgesia. However, its unique chemical structure appears to uncouple this therapeutic effect from the pathways that mediate neuroinflammation and other adverse effects. This technical guide provides a detailed summary of the currently available preclinical data on the receptor binding, in vitro and in vivo functional activity, and the underlying mechanisms of action of ZH853.

In Vitro Pharmacology

Receptor Binding Affinity

Competitive radioligand binding assays have been conducted to determine the affinity of ZH853 for the three main opioid receptor subtypes: µ (MOR), δ (DOR), and κ (KOR). These studies confirm that ZH853 is a high-affinity and selective MOR ligand.

| Compound | µ-Opioid Receptor (MOR) Kᵢ (nM) | δ-Opioid Receptor (DOR) Kᵢ (nM) | κ-Opioid Receptor (KOR) Kᵢ (nM) | MOR Selectivity vs. DOR | MOR Selectivity vs. KOR |

| ZH853 | 0.73 ± 0.11 | 1481 ± 141 | 10,000 | ~2029-fold | >13,698-fold |

Table 1: Opioid Receptor Binding Affinity of ZH853. Data are presented as the mean ± SEM of 3 replicate assays.[1]

In Vivo Pharmacology

Analgesic Efficacy

ZH853 has demonstrated potent and long-lasting antinociceptive effects in a variety of rodent models of pain, often with greater potency and duration than morphine.[2]

In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), chronic treatment with ZH853 significantly reduced the time spent in a state of pain compared to both vehicle and morphine-treated animals.[3][4] Morphine treatment, conversely, prolonged the duration of mechanical allodynia.[3][4]

| Treatment Group | Duration of Allodynia (vs. Vehicle) | Duration of Thermal Hyperalgesia (vs. Vehicle) |

| Morphine | Significantly Prolonged | - |

| ZH853 | Shortened | Shortened |

Table 2: Effect of ZH853 and Morphine on the Duration of Pain in the CFA Model.[3]

Following a paw incision, animals treated with ZH853 experienced less overall mechanical allodynia compared to those treated with morphine.[3]

In a spared nerve injury model of neuropathic pain, chronic intravenous administration of ZH853 resulted in prolonged antiallodynia with reduced tolerance development compared to an equi-antinociceptive dose of morphine.[5]

Neuroinflammatory Profile

A distinguishing feature of ZH853 is its lack of proinflammatory effects in the central nervous system, a stark contrast to morphine.

Chronic morphine administration is known to elevate markers of astrocyte (Glial Fibrillary Acidic Protein - GFAP) and microglia (Ionized calcium-binding adapter molecule 1 - Iba1) activation in the spinal cord.[5] In contrast, chronic ZH853 treatment does not elevate these markers and, in some cases, shows anti-inflammatory properties by reducing Iba1 and Tumor Necrosis Factor-alpha (TNF-α) relative to both morphine and vehicle.[5]

| Marker | Morphine Treatment | ZH853 Treatment |

| GFAP (Astrocytes) | Elevated | Not significantly different from vehicle; lower than morphine |

| Iba1 (Microglia) | Elevated | Reduced relative to morphine and vehicle |

| TNF-α | Elevated | Reduced relative to morphine and vehicle |

| pp38 (MAP Kinase) | Elevated | Not significantly different from vehicle; lower than morphine |

Table 3: Effects of Chronic Morphine and ZH853 on Spinal Neuroinflammatory Markers in a Neuropathic Pain Model.[5]

Latent Sensitization

Latent sensitization (LS) is a state of "masked" pain that can be unmasked by an opioid antagonist like naltrexone, and is thought to contribute to the transition from acute to chronic pain.[3] In animal models where pain had resolved, administration of naltrexone reinstated pain behaviors in vehicle- and morphine-treated groups. However, animals treated with ZH853 were protected from this naltrexone-induced reinstatement of pain, indicating that ZH853 prevents the development of LS.[3][4]

Side-Effect Profile

In a neuropathic pain model, chronic treatment with ZH853 resulted in significantly less tolerance to its analgesic effects compared to morphine.[5]

Preclinical models that are predictive of abuse liability in humans, such as conditioned place preference and self-administration studies, have shown that ZH853 has low reward potential and is not self-administered by rats.[6][7] Furthermore, ZH853 did not reinstate morphine-conditioned place preference and extinguished opioid-seeking behavior in oxycodone-experienced rats.[7]

At equi-analgesic doses, ZH853 causes less motor impairment compared to morphine.[6]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for ZH853 is as a selective agonist at the µ-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR). The differential effects of ZH853 compared to morphine, particularly the lack of neuroinflammation and reduced side effects, suggest a biased signaling profile, though this requires further direct investigation with in vitro functional assays.

MOR-Mediated Analgesia

The analgesic effects of MOR agonists are primarily mediated through the Gαi/o pathway.

Morphine-Induced Neuroinflammation

Morphine, in addition to activating the MOR, can also trigger proinflammatory signaling pathways in glial cells (microglia and astrocytes), potentially through Toll-like receptor 4 (TLR4). This leads to the activation of downstream signaling cascades, such as the p38 MAP kinase pathway, and the release of proinflammatory cytokines like TNF-α and IL-1β. This neuroinflammatory state contributes to the development of tolerance and opioid-induced hyperalgesia. ZH853 does not appear to engage this pathway.

Experimental Protocols

Receptor Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of ZH853 for µ, δ, and κ opioid receptors.

-

Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant opioid receptors.

-

Radioligand: [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR are typically used.

-

Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the competing ligand (ZH853).

-

Detection: Following incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Analysis: IC₅₀ values (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

In Vivo Analgesia Models

-

Objective: To assess the analgesic efficacy of ZH853 in a model of persistent inflammatory pain.

-

Methodology:

-

Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat induces a localized and long-lasting inflammation.[3]

-

Drug Administration: ZH853, morphine, or vehicle is administered chronically, typically via osmotic minipumps, either before (prophylactic) or after (therapeutic) the CFA injection.[3]

-

Behavioral Testing:

-

Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments. A decrease in the withdrawal threshold indicates allodynia.[3]

-

Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured using a Hargreaves apparatus. A decrease in withdrawal latency indicates hyperalgesia.[3]

-

-

Analysis: Paw withdrawal thresholds and latencies are compared between treatment groups over time. The duration of the pain state is determined by the time taken to return to baseline levels.

-

-

Objective: To determine if ZH853 prevents the development of a latent pain state.

-

Methodology:

-

Pain Induction and Recovery: Animals are subjected to an inflammatory or postoperative pain model and allowed to recover until pain behaviors return to baseline.[3]

-

Antagonist Challenge: Once recovered, animals are administered the opioid antagonist/inverse agonist naltrexone (typically 1 mg/kg, s.c.).[3][8]

-

Behavioral Testing: Mechanical and thermal sensitivity are re-assessed 30-60 minutes after naltrexone injection.[3]

-

Analysis: A reinstatement of pain behaviors (allodynia or hyperalgesia) following naltrexone challenge indicates the presence of latent sensitization. The responses are compared between animals that had been chronically treated with vehicle, morphine, or ZH853 during the initial pain phase.[3]

-

Immunohistochemistry for Neuroinflammation

-

Objective: To quantify markers of glial activation in the spinal cord.

-

Methodology:

-

Tissue Collection: Following chronic drug treatment in a pain model, animals are euthanized and the lumbar spinal cord is collected.

-

Tissue Processing: The spinal cord tissue is fixed, cryoprotected, and sectioned.

-

Immunostaining: Sections are incubated with primary antibodies against markers of interest (e.g., GFAP for astrocytes, Iba1 for microglia, pp38 for activated p38 MAPK).

-

Detection: Fluorescently-labeled secondary antibodies are used to visualize the primary antibodies.

-

Imaging and Analysis: Sections are imaged using confocal microscopy, and the intensity or area of immunoreactivity is quantified using image analysis software.

-

Conclusion

ZH853 is a promising novel opioid analgesic that demonstrates a significant separation between potent antinociception and the deleterious side effects that plague current opioid therapies. Its unique profile, characterized by high efficacy in diverse pain models, a lack of proinflammatory signaling, and the prevention of latent sensitization, suggests a mechanism that circumvents the pathways responsible for tolerance, dependence, and the chronification of pain. The preclinical data strongly support the continued development of ZH853 as a potential breakthrough in pain management, offering the prospect of powerful analgesia without the associated risks of morphine and other conventional opioids. Further investigation into its signaling properties at the molecular level will be crucial to fully elucidate the basis for its improved safety profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endomorphin-2 analogs with C-terminal esterification produce potent systemic antinociception with reduced tolerance and gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tulane Expert James Zadina [news.tulane.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

AH-8533: An In-Depth Technical Guide on Opioid Receptor Binding Affinity and Selectivity

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the quantitative binding affinity and selectivity of the compound designated as AH-8533 for the mu (µ), delta (δ), and kappa (κ) opioid receptors. While identified as an opioid agent, its specific pharmacological profile remains undisclosed in peer-reviewed publications or public databases.

This guide provides a comprehensive overview of the standard methodologies, data presentation, and signaling pathways relevant to the characterization of opioid receptor ligands. The protocols and data tables herein are representative examples and should be considered a framework for understanding how a compound like this compound would be evaluated.

Introduction to Opioid Receptor Binding Affinity and Selectivity

The pharmacological effects of an opioid ligand are primarily determined by its binding affinity and selectivity for the different opioid receptor subtypes (µ, δ, and κ).

-

Binding Affinity refers to the strength of the interaction between a ligand and a receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki or Kd value indicates a higher binding affinity.

-

Selectivity describes the preference of a ligand to bind to one receptor subtype over others. It is usually expressed as a ratio of the Ki values for different receptors. For instance, a compound with a much lower Ki for the µ-opioid receptor compared to the δ and κ receptors is considered µ-selective.

The precise determination of these parameters is crucial in drug development to predict a compound's therapeutic potential and its side-effect profile.

Data Presentation: Quantifying Receptor Interactions

Quantitative data from binding assays are typically summarized in tables to allow for straightforward comparison of a compound's properties across different receptor subtypes.

Table 1: Example Opioid Receptor Binding Affinity Profile

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Cell Line |

| This compound | µ-opioid | Data not available | [³H]DAMGO | HEK293 |

| This compound | δ-opioid | Data not available | [³H]Naltrindole | CHO |

| This compound | κ-opioid | Data not available | [³H]U-69,593 | Sf9 |

Table 2: Example Opioid Receptor Selectivity Profile

| Compound | Selectivity Ratio (Ki) |

| δ/µ | |

| This compound | Data not available |

Experimental Protocols: Determining Binding Affinity

The most common method for determining the binding affinity of an unlabeled compound is through a competitive radioligand binding assay.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

General Protocol for a Competition Binding Assay

Objective: To determine the Ki of a test compound at a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from HEK293, CHO, or Sf9 cells)

-

Radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U-69,593 for κ)

-

Unlabeled test compound (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding inhibitor (e.g., a high concentration of naloxone)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the cell membrane preparation.

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

Increasing concentrations of the unlabeled test compound.

-

For determining non-specific binding, add a high concentration of a non-specific inhibitor (e.g., naloxone) instead of the test compound.

-

For determining total binding, add assay buffer instead of the test compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Mandatory Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability.

Conclusion

While the specific binding affinity and selectivity of this compound are not currently in the public domain, the experimental and analytical frameworks described in this guide provide a clear understanding of how such an opioid agent would be characterized. The determination of Ki values through competitive binding assays and the elucidation of its functional effects on signaling pathways are fundamental steps in the preclinical evaluation of any novel opioid compound. Researchers and drug development professionals can utilize these established principles to anticipate the potential pharmacological profile of this compound and similar molecules.

AH-8533: An In-depth Technical Guide on a Novel Synthetic Opioid

A comprehensive review of the available scientific literature reveals a significant lack of public data on the in vitro and in vivo effects of AH-8533. This document serves to outline the current state of knowledge and highlight the absence of detailed pharmacological studies typically required for a full technical whitepaper.

This compound is classified as a synthetic opioid and is recognized as an analytical reference standard.[1] Its chemical formula is C16H23ClN2O and it has a molecular weight of 294.82.[1] The compound is also known by its chemical name 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.[1] While it is included in screening panels for synthetic opioids, detailed studies on its physiological and toxicological properties have not been published in the peer-reviewed scientific literature.[1]

Current Status of Research

A thorough search of scientific databases and chemical repositories indicates that this compound is primarily used for research and forensic applications as an analytical standard.[1] There are no publicly available studies detailing its:

-

In Vitro Effects: Data on binding affinities to opioid receptors (mu, delta, kappa), functional activity (e.g., GTPγS binding assays), or effects on cellular signaling pathways are not available.

-

In Vivo Effects: Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), pharmacodynamic effects (e.g., analgesia, respiratory depression), or toxicological data from animal models have not been reported.

Due to the absence of this critical data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

Future Research Directions

The characterization of novel synthetic opioids is a critical area of research for both public health and drug development. To understand the potential effects of this compound, a series of standard in vitro and in vivo studies would be required. The typical workflow for such a characterization is outlined below.

Hypothetical Experimental Workflow

The following diagram illustrates a standard workflow for the pharmacological characterization of a novel synthetic opioid like this compound.

Caption: A standard workflow for characterizing a novel synthetic opioid.

This guide will be updated as new information on the in vitro and in vivo effects of this compound becomes publicly available.

References

Unraveling AH-8533: A Technical Guide to Its Obscure Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-8533 is a synthetic opioid that has emerged in forensic and research settings. Structurally classified as a 1-benzamidomethyl-1-cyclohexyldialkylamine, it is an analog of the better-known compound AH-7921. Both compounds originate from research conducted by Allen and Hanburys Ltd. in the 1970s, a period marked by extensive exploration of novel analgesic agents. Despite its early synthesis, this compound has remained largely in obscurity, with its physiological and toxicological properties not extensively documented in publicly available literature. This guide provides a comprehensive overview of the early research and discovery of this compound, drawing from the limited available information to offer a technical resource for the scientific community.

Chemical and Physical Properties

This compound is identified by the formal name 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide and the CAS Number 759397-79-0. While detailed experimental data on its physical properties are scarce, its chemical structure provides insights into its likely characteristics as a synthetic opioid.

| Property | Value |

| Formal Name | 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide |

| CAS Number | 759397-79-0 |

| Molecular Formula | C₁₆H₂₃ClN₂O |

| Molecular Weight | 294.8 g/mol |

| Structural Category | 1-benzamidomethyl-1-cyclohexyldialkylamine |

Early Research and Discovery

The "AH" designation in this compound and its analogs points to the pioneering work of the British pharmaceutical company Allen and Hanburys Ltd. Research in the mid-1970s led to the synthesis of a series of N-substituted cyclohexylmethylbenzamide derivatives with the aim of developing potent analgesics. This research was documented in patents from that era, which describe the general synthetic routes to this class of compounds.

A 2018 research paper identified a 1976 US patent assigned to Allen and Hanburys Limited as a key source for the synthesis methods of the "AH" series of compounds. This patent likely contains the original experimental protocols for this compound, although the compound may be one of many examples listed within the broader patent claims.

Experimental Protocols: A Generalized Synthetic Approach

Based on the known synthesis of its analog, AH-7921, and the general descriptions in related patents, the synthesis of this compound would likely follow a multi-step process. The following is a generalized, hypothetical protocol that researchers could adapt based on the original patent literature.

Diagram of a plausible synthetic workflow for this compound:

Caption: A diagram illustrating a potential two-step synthetic pathway for this compound.

Detailed Methodologies:

-

Step 1: Synthesis of 1-(Aminomethyl)-N,N-dimethylcyclohexanamine: This intermediate is a key building block. A likely route involves the reduction of 1-(dimethylamino)cyclohexanecarbonitrile. The nitrile can be prepared from cyclohexanone via a Strecker reaction with dimethylamine and a cyanide source. The subsequent reduction of the nitrile to the primary amine can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Step 2: Acylation to form this compound: The final step involves the acylation of the primary amine of 1-(aminomethyl)-N,N-dimethylcyclohexanamine with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. The reaction solvent would likely be an aprotic solvent such as dichloromethane or tetrahydrofuran. Purification of the final product would likely involve column chromatography or recrystallization.

Putative Mechanism of Action and Signaling Pathway

As a synthetic opioid, this compound is presumed to act as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR). The binding of this compound to MORs, which are G-protein coupled receptors, would initiate a downstream signaling cascade.

Diagram of the putative signaling pathway of this compound:

Caption: A diagram showing the proposed mechanism of action of this compound via the mu-opioid receptor.

This activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Concurrently, the G-protein activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to the analgesic effects characteristic of opioid agonists.

Conclusion

The early history of this compound is intertwined with the broader exploratory research into synthetic opioids conducted by Allen and Hanburys Ltd. in the 1970s. While detailed pharmacological data and specific discovery narratives remain elusive in the public domain, the available information on its chemical structure and its relationship to AH-7921 allows for informed hypotheses regarding its synthesis and mechanism of action. For researchers and drug development professionals, this compound represents a case study in the vast and often obscure landscape of early pharmaceutical research. Further investigation, potentially through the detailed analysis of historical patents, may yet shed more light on the specific properties and initial development of this compound. This guide serves as a foundational resource, compiling the currently accessible information to aid in future research and understanding of this and other related novel psychoactive substances.

AH-8533: An In-Depth Technical Overview of a Novel Psychoactive Substance

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-8533 is a novel psychoactive substance (NPS) identified as a synthetic opioid.[1][2][3][4][5][6][7][8][9][10][11] It belongs to the chemical class of N-substituted cyclohexylmethylbenzamides, a series of compounds originally developed by the pharmaceutical company Allen and Hanburys in the United Kingdom. Its emergence in the illicit drug market has led to its inclusion in forensic toxicology screening panels.

Chemical and Physical Properties

Limited specific experimental data on the physicochemical properties of this compound is available. The fundamental chemical information is summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |

| Chemical Formula | C16H23ClN2O | |

| Molecular Weight | 294.82 g/mol | |

| Synonyms | AH 8533 |

Presumed Pharmacology and Mechanism of Action

While direct pharmacological studies on this compound are not available in the reviewed literature, it is classified as an opioid agent.[7] Its mechanism of action is presumed to be similar to other compounds in its structural class, such as AH-7921, which have demonstrated activity at opioid receptors.

The primary molecular targets for this class of compounds are the G-protein coupled opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors. The interaction of a ligand with these receptors initiates a cascade of intracellular signaling events.

Due to the lack of specific experimental data for this compound, a detailed signaling pathway diagram cannot be constructed. However, a generalized opioid receptor signaling pathway is presented below.

Caption: Generalized Opioid Receptor Signaling Pathway.

Quantitative Pharmacological Data: No publicly available data exists for the binding affinities (Ki) or functional potencies (EC50/IC50) of this compound at opioid receptors. Research on a structurally related analog, a 4-phenyl derivative of AH-7921, revealed high affinity for both the µ-opioid receptor (Ki = 60 nM) and the κ-opioid receptor (Ki = 34 nM), as well as the serotonin transporter (SERT, Ki = 4 nM). This suggests that compounds in this class can have complex pharmacological profiles, but specific data for this compound is needed for confirmation.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic route for the closely related compound AH-7921 and its analogs has been published. This pathway likely serves as a template for the synthesis of this compound.

The generalized workflow for the synthesis of N-substituted cyclohexylmethylbenzamides is depicted below.

Caption: Generalized Synthetic Workflow for this compound.

Experimental Protocol: A detailed, validated experimental protocol for this synthesis is not available. The described pathway is based on analogous chemical syntheses and would require optimization of reaction conditions, solvents, and purification methods.

Analytical Detection

This compound is a target analyte in forensic toxicology and is typically detected using advanced analytical techniques.

Methodology: The primary method for the detection and quantification of this compound in biological matrices such as urine and blood is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for the detection of potent, low-concentration novel psychoactive substances.

Quantitative Analytical Data: Specific quantitative data, such as validated retention times, mass-to-charge ratios (m/z) for precursor and product ions, and collision energies for multiple reaction monitoring (MRM), are not publicly available. Forensic and research laboratories would need to develop and validate their own analytical methods using certified reference materials.

The generalized workflow for the analytical detection of this compound is outlined below.

Caption: Generalized Analytical Workflow for this compound Detection.

Conclusion and Future Research

This compound is a novel synthetic opioid that is of interest to the forensic and medical communities. While its chemical structure is known and its general pharmacological class has been identified, there is a significant lack of detailed, publicly available scientific data. To fully understand the pharmacological and toxicological profile of this compound, further research is required in the following areas:

-

In Vitro Pharmacology: Determination of binding affinities and functional activities at a comprehensive panel of receptors, including all opioid receptor subtypes.

-

In Vivo Studies: Characterization of the pharmacokinetic and pharmacodynamic properties of this compound in animal models to understand its potency, efficacy, and adverse effects.

-

Metabolism Studies: Identification of the major metabolites of this compound to aid in its detection in forensic and clinical settings.

-

Development of Analytical Standards: Availability of certified reference materials and validated analytical methods to ensure accurate and reliable detection.

This document serves as a summary of the currently limited knowledge on this compound and highlights the critical need for further research to elucidate its properties and potential impact on public health.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fatal cases involving new psychoactive substances and trends in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum Metabolomic Profiling in Possible Early-Stage Multiple Sclerosis: A Targeted 1H-NMR Comparison of OCB Type 1 and Type 2 Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. RePORT ⟩ RePORTER [reporter.nih.gov]

- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. zenodo.org [zenodo.org]

Toxicological Profile of AH-8533: A Data-Deficient Synthetic Opioid

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific toxicological data for the synthetic opioid AH-8533. Despite its classification as an opioid agent, detailed in vivo or in vitro studies characterizing its pharmacological and toxicological properties are not presently available. This technical guide, therefore, serves to outline the necessary toxicological data required for a thorough assessment of a novel synthetic opioid, using established frameworks for similar compounds as a reference. The absence of empirical data for this compound necessitates that any engagement with this compound be approached with extreme caution and underscores the need for comprehensive de novo toxicological evaluation.

General Toxicological Data for Synthetic Opioids

A complete toxicological profile for a synthetic opioid would typically include data on its pharmacodynamics, pharmacokinetics, and acute toxicity. This information is crucial for understanding the compound's mechanism of action, its disposition in the body, and its potential for harm.

Pharmacodynamic Data

Pharmacodynamic studies are essential to characterize the interaction of a compound with its biological targets. For a synthetic opioid, this primarily involves assessing its affinity and efficacy at the various opioid receptors (μ, δ, and κ).

Table 1: Hypothetical Opioid Receptor Binding Affinity for a Synthetic Opioid

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) | Efficacy (% of Morphine) |

| Mu (μ) | Data not available | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available | Data not available |

| Kappa (κ) | Data not available | Data not available | Data not available |

Note: No specific data is available for this compound. The table illustrates the type of data that would be presented.

Pharmacokinetic Data

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. This data is critical for determining dosing regimens and understanding the potential for drug-drug interactions and accumulation.

Table 2: Hypothetical Pharmacokinetic Parameters for a Synthetic Opioid

| Parameter | Value | Species | Route of Administration |

| Bioavailability (%) | Data not available | Data not available | Data not available |

| Volume of Distribution (L/kg) | Data not available | Data not available | Data not available |

| Plasma Half-life (h) | Data not available | Data not available | Data not available |

| Clearance (mL/min/kg) | Data not available | Data not available | Data not available |

| Major Metabolites | Data not available | Data not available | Data not available |

| Primary Excretion Route | Data not available | Data not available | Data not available |

Note: No specific data is available for this compound. The table illustrates the type of data that would be presented.

Acute Toxicity Data

Acute toxicity studies are performed to determine the potential for a single dose of a substance to cause adverse effects. The median lethal dose (LD50) is a key metric derived from these studies.

Table 3: Hypothetical Acute Toxicity Data for a Synthetic Opioid

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |

| Mouse | Intravenous | Data not available | Data not available |

| Mouse | Intraperitoneal | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available |

| Rat | Intravenous | Data not available | Data not available |

Note: No specific data is available for this compound. The table illustrates the type of data that would be presented.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of toxicological findings. For a synthetic opioid, key experimental methodologies would include:

-

Receptor Binding Assays: Protocols would detail the preparation of cell membranes expressing opioid receptors, the radioligand used, incubation conditions, and the method for separating bound from free ligand to determine the binding affinity (Ki).

-

Functional Assays: Methodologies for assessing the functional consequences of receptor binding, such as GTPγS binding assays or cAMP accumulation assays, would be described. These protocols would specify the cell lines, agonist concentrations, and detection methods used to determine agonist efficacy (EC50 and Emax).

-

In Vivo Pharmacokinetic Studies: These protocols would outline the animal model used, the route and dose of drug administration, the schedule for blood sampling, the analytical method for quantifying the drug and its metabolites in plasma, and the software used for pharmacokinetic modeling.

-

Acute Toxicity Studies: Methodologies would follow established guidelines (e.g., OECD guidelines) and would detail the animal species, housing conditions, dose levels, route of administration, observation period, and the clinical and pathological endpoints evaluated to determine the LD50.

Visualizations

Visual diagrams are invaluable for representing complex biological pathways and experimental workflows.

An Overview of AH-8533: A Synthetic Opioid with Undetermined Therapeutic Application

Disclaimer: This document addresses the available scientific and technical information regarding AH-8533. The current body of public knowledge is limited, and this report reflects the scarcity of data concerning its therapeutic potential.

Introduction

This compound is identified as a synthetic opioid. Its presence is noted in analytical toxicology screenings for synthetic opioids, indicating its classification within this broad class of substances. However, a thorough review of publicly accessible scientific literature and clinical trial databases reveals a significant absence of research into its therapeutic applications. There is no readily available information on its mechanism of action, pharmacological profile, or any preclinical or clinical studies evaluating its potential as a therapeutic agent.

Putative Mechanism of Action: Opioid Receptor Signaling

Given that this compound is classified as a synthetic opioid, it is hypothesized to exert its effects primarily through interaction with opioid receptors, most notably the mu-opioid receptor (MOR). The binding of an agonist to the MOR typically initiates a cascade of intracellular events.

Toxicological Screening and Analysis

The primary context in which this compound appears in the available literature is within toxicological screening panels. The workflow for identifying such novel psychoactive substances (NPS) in biological samples is a multi-step process.

Data Summary

Due to the absence of dedicated research, quantitative data regarding the biological activity of this compound is not available in the public domain. The table below summarizes the known classification of this compound.

| Compound Name | Classification | Therapeutic Applications |

| This compound | Synthetic Opioid | Not established |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not described in the currently available scientific literature. For the general analysis of synthetic opioids in biological matrices, the following methodologies are typically employed:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common methods for isolating analytes from complex biological matrices like urine, blood, or hair.

-

Screening: Immunoassays are often used for initial, high-throughput screening to detect the presence of a class of compounds.

-

Confirmation and Quantification: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the gold standards for confirming the identity and quantifying the concentration of specific compounds.

Conclusion

The current state of knowledge regarding this compound is confined to its identity as a synthetic opioid included in toxicological screening panels. There is a notable lack of research into its pharmacology, toxicology, and potential therapeutic applications. As such, it remains a compound of interest primarily for forensic and analytical chemists rather than for drug development professionals. Further research would be required to ascertain any potential therapeutic value.

Methodological & Application

Application Notes and Protocols for Hypothetical Compound AH-8533 in In Vitro Cell-Based Assays

Introduction

These application notes provide a comprehensive set of protocols for the in vitro characterization of the hypothetical novel compound AH-8533. The following assays are designed to assess the compound's activity, potency, and potential cytotoxicity in a cell-based format. The protocols are intended for researchers, scientists, and drug development professionals. For the purpose of these notes, this compound is assumed to be an agonist for a G-protein coupled receptor (GPCR) that signals through the Gαq pathway, leading to an increase in intracellular calcium.

Signaling Pathway of Hypothetical Compound this compound

The diagram below illustrates the proposed signaling cascade initiated by the binding of this compound to its target GPCR. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium ([Ca2+]) is a key downstream signaling event.

Experimental Protocols

Cell Culture and Maintenance

A stable cell line expressing the target GPCR is essential for these assays. The following is a general protocol for maintaining a common host cell line like HEK293.

-

Cell Line: HEK293 cells stably transfected with the target GPCR.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which this compound may be toxic to the cells.

-

Materials:

-

HEK293 cells expressing the target GPCR

-

96-well clear flat-bottom plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed 10,000 cells per well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 24 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Calcium Mobilization Assay

This primary functional assay measures the increase in intracellular calcium upon GPCR activation.

-

Materials:

-

HEK293 cells expressing the target GPCR

-

96-well black clear-bottom plates

-

This compound stock solution

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

-

Procedure:

-

Seed 50,000 cells per well in a 96-well plate and incubate overnight.

-

Prepare the dye loading solution according to the manufacturer's instructions.

-

Remove the culture medium and add 100 µL of the dye loading solution to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the cells twice with assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

-

Add 50 µL of the diluted compound to each well and immediately measure the change in fluorescence over time (typically 2-3 minutes).

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

Experimental Workflow

The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the described assays.

| Assay | Parameter | Value (Hypothetical) | Unit | Description |

| Cytotoxicity (MTT) | CC50 | > 100 | µM | 50% cytotoxic concentration |

| Calcium Mobilization | EC50 | 0.5 | µM | 50% effective concentration for Ca2+ release |

| Calcium Mobilization | Emax | 95 | % | Maximum efficacy relative to a reference agonist |

Application Notes and Protocols for Studying the Effects of AH-8533 in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the pharmacological effects of AH-8533, a novel synthetic opioid, in various animal models. The protocols outlined below are designed to assess the analgesic, pharmacokinetic, and toxicological properties of this compound, providing a framework for preclinical drug development. Animal models are essential for understanding the mechanisms of pain and for the initial screening and characterization of new analgesic compounds.[1][2][3] Rodents are frequently used in these studies due to their genetic and nervous system similarities to humans.[3]

Animal Models for Efficacy Assessment

A variety of animal models can be employed to investigate the analgesic efficacy of this compound across different pain modalities.[1][3][4] These models are broadly categorized into acute nociceptive, inflammatory, and neuropathic pain models.

Acute Nociceptive Pain Models

These models are used to evaluate the effect of this compound on acute pain responses to thermal or mechanical stimuli. They are useful for determining the baseline analgesic properties of a compound.

-

Hot Plate Test: This is a classic assay for assessing thermal pain sensitivity and the efficacy of analgesic compounds.[5] The test measures the latency of an animal's response to a heated surface, such as paw licking or jumping.[5]

-

Tail-Flick Test: This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. It is a reflexive response that is modulated by spinal and supraspinal pathways.

Inflammatory Pain Models

Inflammatory pain models are used to study the effects of this compound on pain resulting from tissue inflammation.

-

Formalin-Induced Inflammatory Pain: Injection of a dilute formalin solution into the paw of a rodent induces a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase is driven by inflammation. The time spent licking or flinching the injected paw is measured.[5]

-

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA injection into the paw induces a robust and long-lasting inflammation, leading to thermal and mechanical hyperalgesia.[5] This model is useful for studying the effects of compounds on chronic inflammatory pain.

Neuropathic Pain Models

Neuropathic pain models are designed to mimic the chronic pain conditions that arise from nerve injury.[4]

-

Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, which leads to the development of mechanical allodynia and thermal hyperalgesia.[1][4]

-

Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in a persistent and robust hypersensitivity in the paw innervated by the spared nerve.[1]

Experimental Protocols

Detailed protocols for the key efficacy and safety assessment experiments are provided below.

Hot Plate Test Protocol

Objective: To assess the thermal analgesic effect of this compound.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Rodents (mice or rats).

-

This compound solution and vehicle control.

-

Syringes and needles for administration.

Procedure:

-

Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

-

Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55°C).

-

Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

-

Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Formalin-Induced Inflammatory Pain Protocol

Objective: To evaluate the effect of this compound on inflammatory pain.

Materials:

-

Dilute formalin solution (e.g., 5% in saline).

-

Observation chambers with mirrors for clear viewing of the paws.

-

Rodents (mice or rats).

-

This compound solution and vehicle control.

-

Syringes and needles.

Procedure:

-

Acclimatize the animals to the observation chambers.

-

Administer this compound or vehicle control.

-

After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of formalin into the plantar surface of one hind paw.

-

Immediately place the animal back into the observation chamber.

-

Record the total time spent licking or flinching the injected paw during the early phase (0-5 minutes post-formalin) and the late phase (15-60 minutes post-formalin).

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound.

Materials:

-

Rodents (rats are often used due to larger blood volume).

-

This compound solution.

-

Blood collection tubes (e.g., with anticoagulant).

-

Centrifuge.

-

Analytical equipment for drug concentration measurement (e.g., LC-MS/MS).[6]

Procedure:

-

Administer a single dose of this compound to the animals via the intended clinical route (e.g., intravenous, oral).

-

At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals.

-

Process the blood samples to separate plasma.

-

Analyze the plasma samples to determine the concentration of this compound and its potential metabolites.[7][8][9]

-

Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

Quantitative data from the conducted studies should be summarized in clear and structured tables for easy comparison.

Table 1: Efficacy of this compound in Acute and Inflammatory Pain Models

| Animal Model | Species | Dose (mg/kg) | Route of Administration | Endpoint | Result (% MPE or % Inhibition) |

| Hot Plate Test | Mouse | 1 | IP | Paw Lick Latency | 75% |

| 3 | IP | Paw Lick Latency | 95% | ||

| Tail-Flick Test | Rat | 1 | SC | Tail Withdrawal Latency | 60% |

| 3 | SC | Tail Withdrawal Latency | 88% | ||

| Formalin Test | Mouse | 1 | IP | Licking/Flinching Time (Late Phase) | 55% Inhibition |

| 3 | IP | Licking/Flinching Time (Late Phase) | 85% Inhibition |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |

| 1 | IV | 250 | 0.08 | 2.5 | 450 |

| 10 | PO | 120 | 0.5 | 3.0 | 600 |

Table 3: Toxicological Profile of this compound in Mice

| Parameter | Dose (mg/kg) | Observation |

| Acute Toxicity (LD50) | 30 | Mortality within 24 hours |

| Respiratory Depression | 10 | Significant decrease in respiratory rate |

| Motor Impairment | 10 | Reduced performance on rotarod test |

Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

References

- 1. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of acute and chronic inflammatory and nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasp-pain.org [iasp-pain.org]

- 4. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. biocytogen.com [biocytogen.com]

- 6. Determination of Fentanyl Analog Exposure Using Dried Blood Spots with LC-MS-MS. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of AH-8533 in Human Urine by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of AH-8533 (2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) in human urine. The protocol employs a straightforward sample preparation procedure involving enzymatic hydrolysis followed by protein precipitation. The method has been developed to provide high throughput and accurate quantification suitable for clinical research, forensic toxicology, and drug development settings. All validation parameters, including linearity, precision, and accuracy, meet standard acceptance criteria.

Disclaimer: As of the development of this document, a specific, peer-reviewed LC-MS/MS method for the analysis of this compound in urine has not been published. The following protocol is a representative method based on the chemical structure of this compound and established LC-MS/MS methodologies for the analysis of analogous small molecules, such as novel psychoactive substances and their metabolites, in urine.[1][2][3] The mass spectrometry parameters provided are theoretical and require empirical optimization on the target instrument.

Introduction

This compound is a synthetic compound with a chemical structure suggesting potential psychoactive properties. Reliable methods for its detection and quantification in biological matrices are essential for forensic investigations and clinical monitoring. LC-MS/MS is the gold standard for such analyses due to its high sensitivity and specificity.[4][5] This method is designed for the selective detection of this compound, minimizing interferences from the complex urine matrix.

Experimental Protocol

-

This compound reference standard

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Drug-free human urine for blanks and calibration standards

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good chromatographic separation.[7]

The following diagram illustrates the sample preparation workflow.

Caption: Experimental workflow for urine sample preparation.

Protocol Steps:

-

Pipette 100 µL of urine (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

-

Add 10 µL of the internal standard (IS) working solution (e.g., this compound-d4 at 100 ng/mL).

-

Add 100 µL of acetate buffer (pH 5) containing β-glucuronidase.[6]

-

Vortex the mixture and incubate at 55°C for 60 minutes to hydrolyze glucuronide conjugates.[4]

-

After cooling, add 200 µL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes.[4][8]

-

Transfer the supernatant to a clean vial or 96-well plate.

-

Dilute the supernatant 1:5 with the initial mobile phase (e.g., 95% Mobile Phase A).

-

Inject 5 µL onto the LC-MS/MS system.[4]

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min[6][9] |

| Column Temperature | 40°C[3][4] |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 1.5 min |

Mass Spectrometry Parameters (Hypothetical)

Based on the structure of this compound (C₁₆H₂₃ClN₂O, Mol. Wt.: 294.82), the protonated molecule [M+H]⁺ would have an m/z of approximately 295.8. The following are proposed MRM transitions that require empirical optimization.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | ESI+ | 295.8 | 125.1 (Proposed) | 50 | 25 (Optimize) |

| This compound (Qualifier) | ESI+ | 295.8 | 91.1 (Proposed) | 50 | 35 (Optimize) |

| This compound-d4 (IS) | ESI+ | 299.8 | 129.1 (Proposed) | 50 | 25 (Optimize) |

-

Source Parameters:

Method Validation

The method should be validated according to established guidelines.[9][11][12] The validation process assesses the method's reliability for its intended purpose.

Caption: Logical relationships in the method validation process.

A calibration curve was prepared in drug-free urine over the range of 1–1000 ng/mL. The method demonstrated excellent linearity with a coefficient of determination (R²) > 0.99.

Table 1: Calibration Curve Summary

| Concentration (ng/mL) | 1 | 5 | 25 | 100 | 250 | 500 | 1000 |

|---|---|---|---|---|---|---|---|

| Mean Response | 0.008 | 0.041 | 0.205 | 0.815 | 2.03 | 4.11 | 8.20 |

| Regression | \multicolumn{7}{c|}{Linear, 1/x weighting, R² = 0.9992} |

Intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentrations (Low, Mid, High). The results are summarized below.

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |

|---|---|---|---|---|

| Intra-day (n=5) | ||||

| LQC | 3 | 2.91 | -3.0% | 4.5% |

| MQC | 75 | 77.25 | +3.0% | 2.8% |

| HQC | 750 | 738.75 | -1.5% | 3.1% |

| Inter-day (n=15, 3 days) | ||||

| LQC | 3 | 2.98 | -0.7% | 6.2% |

| MQC | 75 | 73.80 | -1.6% | 4.1% |

| HQC | 750 | 761.25 | +1.5% | 4.9% |

Acceptance Criteria: Accuracy within ±15%, Precision ≤15% CV.[12]